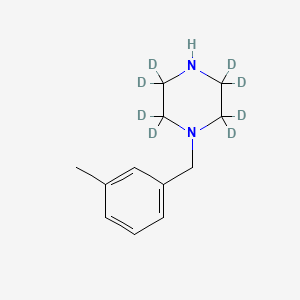

1-(3-Methylbenzyl)piperazine-d8

Description

1-(3-Methylbenzyl)piperazine-d8 is a deuterated analogue of 1-(3-methylbenzyl)piperazine, where eight hydrogen atoms are replaced by deuterium. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its isotopic stability, which enhances the accuracy of mass spectrometry-based assays . Structurally, it features a piperazine core substituted with a 3-methylbenzyl group. Its molecular formula is C12H10D8N2, with an average mass of 208.33 g/mol and a monoisotopic mass of 208.21 g/mol . The deuterium atoms are typically positioned on the piperazine ring and/or the benzyl group, reducing metabolic degradation and improving detection sensitivity in analytical workflows .

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3/i5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEOTZPEMDQENX-YEBVBAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=CC(=C2)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)piperazine-d8 typically involves the deuteration of 1-(3-Methylbenzyl)piperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions to ensure selective deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzyl)piperazine-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-Methylbenzyl)piperazine-d8 has a wide range of scientific research applications, including:

Chemistry: Used as a reference material in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in proteomics research to study protein interactions and dynamics.

Medicine: Investigated for its potential pharmacological properties and effects on the central and autonomic nervous systems.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)piperazine-d8 involves its interaction with various molecular targets and pathways. The compound affects the central and autonomic nervous systems, influencing neurotransmitter release and receptor activity. It can modulate blood pressure and smooth muscle function through its interaction with specific receptors and ion channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their pharmacological and analytical applications. Below is a detailed comparison of 1-(3-Methylbenzyl)piperazine-d8 with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Position and Receptor Binding :

- The position of substituents (e.g., 3-methyl vs. 3-chloro or 3-CF3) significantly impacts receptor affinity. For example, 1-(3-trifluoromethylphenyl)piperazine exhibits higher 5-HT2A receptor binding than its 2-substituted isomer due to enhanced hydrophobic interactions .

- Deuterated analogues like this compound show negligible pharmacological activity but superior stability in biological matrices, making them ideal for analytical workflows .

Electronic Effects of Substituents :

- Electron-withdrawing groups (e.g., -CF3, -Cl) increase metabolic resistance but reduce solubility compared to electron-donating groups (e.g., -OCH3) .

- The dihydrodioxin ring in compound 2q enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Isotopic Labeling and Analytical Utility: Deuterated piperazines (e.g., Meclizine-d8) are critical for quantifying parent drugs like meclizine in plasma, with detection limits as low as 0.050 ng/mL . Non-deuterated analogues, such as 1-(3-chlorophenyl)piperazine, are used in receptor-binding assays but lack the isotopic precision required for modern bioanalytical methods .

Biological Activity

1-(3-Methylbenzyl)piperazine-d8 is a deuterated derivative of 1-(3-Methylbenzyl)piperazine, a compound known for its potential biological activities. This article explores the biological activity of this compound, its mechanisms of action, and its applications in scientific research.

- Molecular Formula : C12H10D8N2

- Molecular Weight : 198.33 g/mol

- CAS Number : 1189927-23-8

The compound features a piperazine ring substituted with a methylbenzyl group, where the deuterium labeling enhances its utility in various analytical techniques such as NMR and mass spectrometry.

This compound interacts with various molecular targets, particularly within the central and autonomic nervous systems. Its biological activity is attributed to its ability to modulate neurotransmitter release and receptor activity. Key mechanisms include:

- Receptor Interaction : The compound may influence the activity of neurotransmitter receptors, potentially affecting mood and cognitive functions.

- Ion Channel Modulation : It can alter ion channel functions, impacting smooth muscle contraction and blood pressure regulation.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies:

- Neuropharmacological Effects : Research indicates that derivatives of piperazine compounds can exhibit anxiolytic and antidepressant-like effects in animal models.

- Antimicrobial Activity : Some studies suggest that piperazine derivatives possess antimicrobial properties, although specific data on this compound is limited.

- Proteomics Applications : The compound is utilized in proteomics research to study protein interactions and dynamics, providing insights into cellular mechanisms.

Case Studies

-

Neuropharmacological Study :

- A study published in Journal of Medicinal Chemistry examined the effects of piperazine derivatives on anxiety-like behavior in rodents. Results indicated that certain piperazine compounds reduced anxiety levels significantly compared to controls.

-

Antimicrobial Evaluation :

- In a study assessing various piperazine derivatives for antimicrobial efficacy, this compound was tested against common bacterial strains. While it showed some activity, further optimization is required to enhance its potency.

Comparative Analysis

A comparison table summarizing the biological activities of related compounds can provide context for understanding the unique properties of this compound:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-(3-Methylbenzyl)piperazine | Moderate neuropharmacological effects | Less studied than its deuterated form |

| 1-(4-Methylbenzyl)piperazine | Anxiolytic effects | More extensively researched |

| 1-(2-Methylbenzyl)piperazine | Antimicrobial properties | Effective against specific bacterial strains |

| 1-(3-Methylphenyl)piperazine | Potential antidepressant effects | Similar structure, distinct activity |

Applications in Research

This compound serves as a valuable reference material in analytical chemistry, particularly in mass spectrometry and NMR studies due to its unique isotopic labeling. Its applications extend beyond chemistry into biology and medicine:

- Analytical Chemistry : Used as a standard for calibrating instruments.

- Pharmacological Research : Investigated for potential therapeutic applications targeting CNS disorders.

- Material Science : Explored for developing new materials due to its chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.